molecular formula C11H20N2O2 B3335176 tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate CAS No. 1058737-47-5

tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B3335176
CAS No.: 1058737-47-5
M. Wt: 212.29 g/mol
InChI Key: CSQBUSQTOWHXLW-BDAKNGLRSA-N
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Description

Tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate is a bicyclic compound featuring a diazabicyclo structure. This compound is notable for its unique three-dimensional framework, which imparts specific chemical properties and reactivity. It is used in various fields, including organic synthesis and medicinal chemistry, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate typically involves the following steps:

    Formation of the Diazabicyclo Structure: The initial step involves the cyclization of appropriate precursors to form the diazabicyclo[3.2.1]octane core. This can be achieved through intramolecular cyclization reactions, often using amine and alkene precursors under acidic or basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl ester is introduced via esterification reactions. This step usually involves the reaction of the diazabicyclo compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The diazabicyclo structure allows for various substitution reactions, particularly nucleophilic substitutions at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under mild conditions.

Major Products

    Oxidation: N-oxides of the diazabicyclo compound.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted diazabicyclo compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate is used as a building block for more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s stability and reactivity are leveraged in biochemical studies, particularly in the design of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a useful tool in drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its unique structure allows for the design of novel drugs with specific biological activities, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Tropinone: Another bicyclic compound with a similar structure but different functional groups.

    Nortropinone: Similar to tropinone but with variations in the nitrogen-containing ring.

    8-Azabicyclo[3.2.1]octane Derivatives: Various derivatives with different substituents on the bicyclic framework.

Uniqueness

Tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate is unique due to its specific tert-butyl ester group and the stereochemistry of the diazabicyclo structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-9(13)6-12-5-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQBUSQTOWHXLW-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719902
Record name tert-Butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1058737-47-5
Record name tert-Butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 2
tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 3
tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 4
tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate
Reactant of Route 6
tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate

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